molecular formula C22H28N2O6 B1662953 Mmp inhibitor V CAS No. 223472-31-9

Mmp inhibitor V

货号 B1662953
CAS 编号: 223472-31-9
分子量: 416.5 g/mol
InChI 键: HDWWQELUBWGQGA-WMZOPIPTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Mmp inhibitor V” is a small molecule that controls the biological activity of Matrix Metalloproteinases (MMPs) . It is primarily used for Protease Inhibitors applications .


Synthesis Analysis

The design and synthesis of MMP-9 inhibitors, such as “Mmp inhibitor V”, is a potentially attractive research area . A novel series of Matrix Metalloproteinase inhibitors (MMPIs) was designed, synthesized, and purified using a scaffold modification strategy . The most potent inhibitor against MMP-2 was compound 19 (IC 50 = 0.38 μM) .


Molecular Structure Analysis

The binding of inhibitors of matrix metalloproteinases is understood through molecular docking, quantum mechanical calculations, and molecular dynamics simulations . The number of available high-resolution X-ray crystal structures of MMP–inhibitor complexes has increased dramatically in recent years, helping in the design of potential inhibitors at an early lead generation stage .


Chemical Reactions Analysis

Matrix metalloproteinases (MMPs) participate in the disruption, tumor neovascularization, and subsequent metastasis while tissue inhibitors of metalloproteinases (TIMPs) downregulate the activity of these MMPs . These compounds inhibit MMPs by coordinating with the catalytic Zn 2+ of MMPs via the zinc-binding group (ZBG) .

科学研究应用

In Vivo Molecular Target Assessment

MMP inhibitors, such as prinomastat, are being explored for their potential in treating various diseases, including cancer. A significant advancement in this field is the development of near-infrared fluorogenic MMP substrates. These substrates act as activatable reporter probes, allowing for the direct imaging of MMP activity in tumors. This technology is crucial for evaluating the effectiveness of MMP inhibitors in real-time within living organisms (Bremer, Tung, & Weissleder, 2001).

Dental Applications

In dentistry, MMP expression is linked to tissue development, cancer cell behavior, and inflammation. MMP inhibitors, such as tetracyclines for periodontitis, have shown practical application in treating dental diseases. Additionally, a diagnostic test for activated MMP-8 in oral fluids is used in periodontology. The research emphasizes the potential of MMP inhibitors in dental medicine (Boelen et al., 2019).

Cancer Progression

MMPs play a crucial role in cancer-cell invasion and metastasis. While clinical trials with MMP inhibitors have had mixed results, the understanding that MMPs have functions beyond invasion has led to a reevaluation of their use in cancer therapy. This insight opens up new possibilities for therapeutic applications of MMP inhibitors in cancer treatment (Egeblad & Werb, 2002).

Cardiovascular Disease

MMP inhibitors are also being investigated in the context of cardiovascular diseases. For example, after myocardial infarction, MMP activity is implicated in the progression to heart failure. Synthetic MMP inhibitors have shown potential in preventing left ventricular remodeling and pump dysfunction, suggesting a new therapeutic approach for heart failure prevention (Creemers, Cleutjens, Smits, & Daemen, 2001).

Tumor Invasion and Metastasis

MMPs are recognized for their role in tumor invasion and metastasis, leading to the development of MMP inhibitors as anticancer treatments. This review discusses the regulatory mechanisms of MMPs, their interaction with cell adhesion molecules, and the therapeutic implications of inhibiting MMPs in cancer (Curran & Murray, 2000).

Bioresponsive Hydrogels

Innovative approaches include the development of polysaccharide-based hydrogels that release recombinant tissue inhibitors of MMPs in response to MMP activity. This targeted delivery system, particularly after myocardial infarction, demonstrates the potential of localized MMP inhibition in treating diseases with excessive MMP activity (Purcell et al., 2014).

属性

IUPAC Name

N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWWQELUBWGQGA-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mmp inhibitor V

CAS RN

223472-31-9
Record name ONO-4817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONO-4817
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mmp inhibitor V
Reactant of Route 2
Mmp inhibitor V
Reactant of Route 3
Mmp inhibitor V
Reactant of Route 4
Reactant of Route 4
Mmp inhibitor V
Reactant of Route 5
Reactant of Route 5
Mmp inhibitor V
Reactant of Route 6
Mmp inhibitor V

Citations

For This Compound
18
Citations
Y Song, Y Xie, F Liu, C Zhao, R Yu, S Ban, Q Ye… - BMC cardiovascular …, 2013 - Springer
… MMP-12 activity in the aortic wall tissue can be inhibited by MMP inhibitor v (P < 0.05). … MMP-12 activity in the aortic wall tissue could be inhibited by MMP inhibitor v (P <0.05, Figure 6D)…
Number of citations: 36 link.springer.com
JS Blackburn, I Liu, CI Coon, CE Brinckerhoff - Oncogene, 2009 - nature.com
… media (CM) were treated with either DMSO, 0.05-U/ml hirudin (thrombin inhibitor), 5-μM MMP inhibitor II, which blocks the activity of MMP-1, -3, -7 and -9 or 5-μM MMP inhibitor V, which …
Number of citations: 105 www.nature.com
C Fröhlich, M Klitgaard, JB Noer, A Kotzsch… - Biochemical …, 2013 - portlandpress.com
… and Flk-1 shedding by batimastat and MMP inhibitor V was dose-… MMP inhibitor V were determined for each substrate (Table 2). Notably, IC 50 values of batimastat and MMP inhibitor V …
Number of citations: 61 portlandpress.com
A Kotzsch, T Skovgaard, U Buus, S Andersen… - Analytical …, 2014 - Elsevier
… Both batimastat and MMP inhibitor V strongly inhibited the activity of ADAM12, exhibiting IC 50 values of 28 nM (Pep11; Pep3: 25 nM) and 120 nM (Pep11; Pep3: 180 nM), respectively. …
Number of citations: 6 www.sciencedirect.com
Y Yin, W Sun, Z Li, B Zhang, H Cui, L Deng… - Neurochemistry …, 2013 - Elsevier
… (C and D) Neurite outgrowth was markedly inhibited by MMP inhibitor V treatment. Representative β-tubulin III immunostaining images of cerebellar neurons cultured on laminin (C). …
Number of citations: 48 www.sciencedirect.com
A Chandrabalan, A Firth, RB Litchfield, CT Appleton… - Scientific Reports, 2023 - nature.com
Osteoarthritis (OA) is the most prevalent joint disorder with increasing worldwide incidence. Mechanistic insights into OA pathophysiology are evolving and there are currently no disease…
Number of citations: 1 www.nature.com
A Magro, A Magro, S Shrestha… - International …, 2014 - spandidos-publications.com
… GM6001 and MMP Inhibitor V effectively prevented the apoptotic down regulation of class 1 histocompatibility antigens (HLA-A) even when added 7 h after the induction of apoptosis. …
Number of citations: 3 www.spandidos-publications.com
EL Spaeth, AM Labaff, BP Toole, A Klopp, M Andreeff… - Cancer research, 2013 - AACR
Tumor–stroma interactions play a crucial role in cancer progression by eliciting factors that promote proliferative, angiogenic, and invasive supports to the tumor microenvironment. …
Number of citations: 93 aacrjournals.org
EB Ólafsson, M Varas‐Godoy… - Cellular …, 2018 - Wiley Online Library
Dendritic cells (DCs) infected by Toxoplasma gondii rapidly acquire a hypermigratory phenotype that promotes systemic parasite dissemination by a “Trojan horse” mechanism in mice. …
Number of citations: 28 onlinelibrary.wiley.com
R Kadry, AS Newsome… - Infectious disorders drug …, 2021 - ncbi.nlm.nih.gov
The high mortality of coronavirus disease 2019 (COVID-19) patients is due to their progression to cytokine-associated organ injuries, primarily the acute respiratory distress syndrome (…
Number of citations: 8 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。